N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S/c1-17-12-7-10(15)11(8-13(12)18(2)23(17,20)21)16-14(19)9-3-5-22-6-4-9/h7-9H,3-6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBQDYSKRVPDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3CCOCC3)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thiadiazole ring and a tetrahydropyran moiety. The presence of a fluorine atom and dioxido groups enhances its chemical reactivity and biological profile.
Biological Activities
1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
Recent studies suggest that thiadiazole derivatives can act as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds derived from thiadiazoles have shown efficacy against human cancer cell lines in vitro.
3. Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activities of related thiadiazole compounds:
- Antitubercular Activity: A study demonstrated that specific thiadiazole derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard drugs, indicating their potential as novel therapeutic agents .
- Anticancer Studies: In vitro assays revealed that certain thiadiazole derivatives induced apoptosis in various cancer cell lines (e.g., breast and lung cancer). The compounds were shown to disrupt mitochondrial membrane potential and activate apoptotic pathways .
Research Findings
A summary of key research findings regarding the biological activity of thiadiazole derivatives is presented in the table below:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally and functionally related carboxamide derivatives, focusing on core scaffolds, substituents, synthetic strategies, and inferred pharmacological properties.
Structural Analogues and Substituent Effects
Key Observations
Core Structure :
- The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from thiazole (Dasatinib) or imidazo-thiazole (ND-11543) scaffolds. The sulfone and fluorine groups may enhance electron-withdrawing effects, improving binding affinity .
- Compared to ’s benzothiadiazole analogue, the target’s 1,3-dimethyl groups likely reduce metabolic degradation by steric hindrance .
Fluorine: Common in ND-11543 and the target compound; enhances metabolic stability and bioavailability .
Synthetic Routes :
- EDC-mediated coupling (used for ND-11543) is a plausible method for forming the carboxamide bond in the target compound .
- Yields for similar compounds (e.g., 62% for ND-11543) suggest optimization challenges depending on substituent reactivity .
However, direct evidence is absent in the provided data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
